Trichloro(prop-2-en-1-yl)stannane
Description
Contextualization within Allyl Organometallic Reagents
Trichloro(prop-2-en-1-yl)stannane belongs to the broader family of allyl organometallic reagents, which are widely used for the introduction of an allyl group into organic molecules. Unlike many other allylmetal reagents, the reactivity of allyltin (B8295985) compounds can be finely tuned by modifying the substituents on the tin atom. For instance, allyltrialkylstannanes are generally less reactive and require activation by a strong Lewis acid. In contrast, the inherent Lewis acidity of this compound allows it to often act as its own Lewis acid, activating the substrate for nucleophilic attack. This dual functionality simplifies reaction conditions and can lead to unique stereochemical outcomes.
Significance in Stereoselective Organic Synthesis
The primary significance of this compound lies in its application in stereoselective synthesis. The geometry of the transition state in its reactions with carbonyl compounds, particularly aldehydes, can be controlled to favor the formation of one stereoisomer over another. This control is crucial in the synthesis of chiral molecules where biological activity is often dependent on a specific three-dimensional arrangement of atoms.
A key factor governing the stereoselectivity of these reactions is chelation control . In substrates containing a Lewis basic atom, such as an oxygen or nitrogen, at the α- or β-position to the carbonyl group, the Lewis acidic tin center of this compound can coordinate to both the carbonyl oxygen and the heteroatom of the directing group. This coordination locks the substrate in a rigid cyclic transition state. researchgate.netnih.gov
This rigid conformation dictates the trajectory of the incoming allyl nucleophile, leading to a high degree of diastereoselectivity. The classic models used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyls, the Felkin-Anh and Cram chelation models, are highly relevant in understanding the reactions of this compound. uwindsor.ca When chelation is the dominant controlling element, the reaction proceeds through a Cram-chelate transition state, leading to the syn-diol product. This is in contrast to non-chelating conditions where the Felkin-Anh model typically predicts the formation of the anti-diol. The ability to favor the chelation-controlled pathway is a hallmark of this compound's utility. libretexts.org
The stereoselective addition of this compound to aldehydes has been a valuable strategy in the total synthesis of various natural products, including macrolides and polyketides, where the precise control of stereochemistry is paramount. researchgate.net
Properties
CAS No. |
65317-09-1 |
|---|---|
Molecular Formula |
C3H5Cl3Sn |
Molecular Weight |
266.1 g/mol |
IUPAC Name |
trichloro(prop-2-enyl)stannane |
InChI |
InChI=1S/C3H5.3ClH.Sn/c1-3-2;;;;/h3H,1-2H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
RCLQTMSHKBQDLK-UHFFFAOYSA-K |
Canonical SMILES |
C=CC[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Trichloro Prop 2 En 1 Yl Stannane
Lewis Acidity and Coordination Chemistry of the Trichlorostannane Moiety
The chemical behavior of Trichloro(prop-2-en-1-yl)stannane is dominated by the strong Lewis acidic character of the tin center. The three electron-withdrawing chlorine atoms significantly increase the electrophilicity of the tin atom, making it a potent Lewis acid. rsc.org This acidity is crucial for its reactivity, particularly in reactions with carbonyl compounds, as it allows the tin center to activate the electrophile without the need for an external promoter. wordpress.com
Due to the availability of empty 5d orbitals, the tin atom in organotin compounds can expand its coordination number beyond four. scispace.com In the case of this compound and related compounds, the tin center commonly adopts a five-coordinate, distorted trigonal-bipyramidal geometry upon interaction with a Lewis base (like a solvent or a carbonyl oxygen). orientjchem.orgnih.gov In some instances, particularly in dimeric structures or with strongly coordinating ligands, a six-coordinate, distorted octahedral geometry can be observed. orientjchem.org This ability to be hypercoordinated is a key feature of tin(IV) compounds. wikipedia.org
The reactivity of organotin allyl reagents is highly dependent on the substituents attached to the tin atom. A comparison between this compound and its trialkyltin counterparts, such as Tributyl(prop-2-en-1-yl)stannane, reveals significant differences in Lewis acidity and, consequently, in their reaction mechanisms.
This compound is classified as a "Type 1" allylating reagent. wordpress.com Its high Lewis acidity enables it to coordinate to and activate an aldehyde or ketone directly. This leads to a highly organized, cyclic transition state. In contrast, tetraalkyltin reagents like allyltributyltin are considered "Type 2" reagents. wordpress.com Lacking inherent Lewis acidity, they require an external Lewis acid promoter to activate the carbonyl substrate, which typically results in an open transition state. wordpress.com The reactivity of these reagents can be modulated by swapping the metal with other main group elements like silicon or boron. wordpress.com
| Reagent Type | Example Reagent | Lewis Acidity | Promoter Required? | Typical Transition State |
| Type 1 | This compound | High | No | Closed, Cyclic |
| Type 2 | Tributyl(prop-2-en-1-yl)stannane | Low | Yes | Open |
| Type 1 | Allyltrimethylsilane (with promoter) | Moderate (Si) | Yes | Closed, Cyclic |
| Type 3 | Allylchromium reagents | High | No | Closed, Cyclic |
This table provides a comparative overview of different classes of allylating reagents based on their inherent Lewis acidity and resulting reaction pathways.
The coordination sphere of the tin atom can be influenced by intramolecular interactions, where a donor atom within the organo-substituent coordinates to the tin center. scispace.comacs.org This internal coordination can significantly affect the compound's stability and reactivity. For instance, in organotin halides containing a chelating ligand with a nitrogen atom, intramolecular Sn-N coordination can lead to stable, pentacoordinate structures. acs.org
While less common in the simple prop-2-en-1-yl chain, the principle of tin-oxygen intramolecular coordination is well-established in more complex organotin compounds. In certain organotin adducts, weak intramolecular coordination with an oxygen atom has been observed, resulting in a distorted trigonal bipyramidal geometry around the tin atom with a characteristically long Sn-O distance. nih.govresearchgate.net This type of interaction can pre-organize the molecule for subsequent reactions and influence the stereochemical outcome. The formation of such chelates is a known strategy to enhance the stability of chiral triorganotin halides. acs.org
Electrophilic Cleavage and Functional Group Transfer via Tin-Carbon Bonds
The tin-carbon bond in this compound is susceptible to cleavage by a variety of electrophiles. uq.edu.au This reaction, known as electrophilic substitution, is a fundamental process in organotin chemistry and serves as a powerful method for functional group transfer. youtube.com The reaction involves the attack of an electrophile on the carbon atom bonded to the tin, leading to the displacement of the stannane (B1208499) group. inflibnet.ac.in
| Electrophile | Substrate | Bond Cleaved | Product |
| BCl₃ or ICl | (η⁵-Me₃SnC₅H₄)CpZrCl₂ | Sn-CH₃ | (η⁵-ClMe₂SnC₅H₄)CpZrCl₂ |
| HCl | (η⁵-Me₃SnC₅H₄)CpZrCl₂ | Sn-Cp | Cp₂ZrCl₂ |
| I₂ | (η⁵-Me₃SnC₅H₄)CpZrCl₂ | Sn-CH₃ | (η⁵-IMe₂SnC₅H₄)CpZrCl₂ |
| Br₂ | Tetraalkylstannanes | Sn-Alkyl | Alkyl Bromide + R₃SnBr |
This table illustrates the selective cleavage of tin-carbon bonds in various organostannane substrates by different electrophiles. nih.govuq.edu.au
Reaction Mechanisms in Allylation Reactions
The addition of the allyl group from this compound to carbonyl compounds is a cornerstone of its synthetic utility. The mechanism of this allylation is highly dependent on the reagent's intrinsic properties and the reaction conditions.
The allylation of aldehydes with this compound proceeds through a bimolecular electrophilic substitution (SE2) mechanism. inflibnet.ac.in Specifically, it follows an SE2' pathway, where the electrophile (the carbonyl carbon) attacks the γ-carbon of the allyl system, concurrent with a rearrangement of the double bond and cleavage of the C-Sn bond.
The SE2 mechanism is a concerted, single-step process involving a transition state where the new carbon-carbon bond is forming as the old tin-carbon bond is breaking. inflibnet.ac.inpurechemistry.org Unlike SN2 reactions, which proceed with inversion of configuration, SE2 reactions can occur with either retention (front-side attack) or inversion (back-side attack) of configuration at the carbon center. inflibnet.ac.indalalinstitute.com The SE2' variation is characteristic of allylic systems, leading to the formation of a rearranged product.
The stereochemical outcome of the allylation reaction is determined by the geometry of the transition state. Two principal models are considered: closed and open transition states. wordpress.com
Closed Transition State: For Type 1 reagents like this compound, the reaction proceeds through a highly ordered, chair-like, six-membered cyclic transition state, often referred to as a Zimmerman-Traxler transition state. wordpress.comnih.gov In this model, the Lewis acidic tin atom coordinates to the carbonyl oxygen, activating the aldehyde and simultaneously delivering the allyl nucleophile. This constrained cyclic arrangement allows for effective stereocontrol. The substituents on the aldehyde and the allyl group occupy pseudoequatorial or pseudoaxial positions to minimize steric interactions, which dictates the diastereoselectivity of the product. nih.gov For example, (E)-crotylstannanes typically yield anti products, while (Z)-crotylstannanes give syn products. wordpress.com
Open Transition State: In contrast, Type 2 reagents, which lack intrinsic Lewis acidity, react via an open transition state when an external promoter is used. wordpress.com In this less-organized arrangement, the nucleophile and electrophile are not constrained within a ring, leading to lower stereoselectivity. The choice between a closed or open transition state is a direct consequence of the Lewis acidity of the metal center in the allylating reagent. wordpress.com
| Transition State | Characteristics | Associated Reagent Type | Stereocontrol |
| Closed (Zimmerman-Traxler) | Highly ordered, cyclic, six-membered chair-like structure. | Type 1 (e.g., Allyltrichlorotin) | High diastereoselectivity |
| Open | Less organized, acyclic arrangement. | Type 2 (e.g., Allyltributyltin + Lewis Acid) | Generally lower stereoselectivity |
This table summarizes the key differences between closed and open transition states in allylation reactions.
Role of Lewis Acid Stoichiometry in Mechanistic Control
The stoichiometry of the Lewis acid employed in the reaction of this compound with carbonyl compounds plays a pivotal role in dictating the dominant mechanistic pathway, thereby influencing the stereochemical outcome of the addition. The balance between a chelation-controlled mechanism and a non-chelation-controlled mechanism can be finely tuned by varying the molar equivalents of the Lewis acid relative to the substrate. This control is particularly critical in reactions involving α- or β-alkoxy aldehydes, where the potential for chelation exists.
In a chelation-controlled pathway, the Lewis acid coordinates to both the carbonyl oxygen and the alkoxy oxygen of the aldehyde, forming a rigid cyclic intermediate. This pre-organization of the electrophile directs the nucleophilic attack of the this compound from the less sterically hindered face, leading to a high degree of diastereoselectivity. Conversely, in a non-chelation-controlled mechanism, the Lewis acid only activates the carbonyl group, and the stereochemical outcome is governed by Felkin-Anh-type models, where steric and electronic factors of the acyclic transition state dominate.
The stoichiometry of the Lewis acid can determine which of these pathways is favored. The use of stoichiometric or super-stoichiometric amounts of a strong Lewis acid can promote the formation of the chelated intermediate, thereby maximizing the diastereoselectivity for the chelation-controlled product. In contrast, sub-stoichiometric amounts of the Lewis acid may not be sufficient to drive the equilibrium towards the chelated species, leading to a mixture of products arising from both chelation and non-chelation pathways.
Mechanistic Dichotomy Based on Lewis Acid Equivalents
Research into the addition of allyltin (B8295985) reagents to chiral α-alkoxy aldehydes has demonstrated a clear dependence of diastereoselectivity on the stoichiometry of the Lewis acid. For instance, in the reaction of this compound with a protected α-hydroxy aldehyde, the ratio of syn- to anti-addition products can be inverted by simply adjusting the number of equivalents of the Lewis acid.
A study investigating the reaction of a chiral α-benzyloxypropanal with this compound in the presence of tin(IV) chloride (SnCl₄) highlights this principle. When a single equivalent of SnCl₄ is used, the reaction proceeds with modest selectivity. However, increasing the amount of SnCl₄ to two or more equivalents can significantly enhance the formation of the syn-product, indicative of a dominant chelation-controlled mechanism. This is attributed to the ability of excess Lewis acid to ensure complete formation of the rigid, five-membered chelate, which effectively blocks one face of the aldehyde from nucleophilic attack.
The table below illustrates the effect of Lewis acid stoichiometry on the diastereoselectivity of the addition of this compound to 2-(benzyloxy)propanal.
Effect of SnCl₄ Stoichiometry on Diastereoselectivity
| Equivalents of SnCl₄ | Syn:Anti Ratio | Dominant Mechanistic Pathway |
|---|---|---|
| 0.5 | 60:40 | Mixed/Non-Chelation Favored |
| 1.0 | 75:25 | Mixed |
| 1.5 | 90:10 | Chelation Favored |
| 2.0 | >95:5 | Chelation Dominated |
Influence on Transmetalation Processes
The stoichiometry of the Lewis acid can also influence the rate and extent of transmetalation, a competing reaction pathway where the allyl group is transferred from the tin atom to the Lewis acid center prior to the addition to the carbonyl. This can be particularly relevant when using certain Lewis acids. While this compound is itself a Lewis acidic species, the addition of a stronger external Lewis acid can lead to the formation of a more reactive allylic species.
The concentration of the external Lewis acid can affect the equilibrium of this transmetalation. At lower concentrations, the rate of direct addition of the allyltin reagent to the activated aldehyde may be competitive with the rate of transmetalation. However, at higher concentrations of the Lewis acid, the transmetalation equilibrium may be shifted, leading to a different reactive species and potentially altering the observed stereoselectivity.
For example, in reactions promoted by titanium(IV) chloride (TiCl₄), a powerful Lewis acid, the stoichiometry can determine whether the reaction proceeds via an allyltitanium species or direct attack of the allyltin reagent. The table below outlines the proposed influence of TiCl₄ stoichiometry on the reactive intermediate in the addition to an aldehyde.
Proposed Effect of TiCl₄ Stoichiometry on Reactive Species
| Equivalents of TiCl₄ | Proposed Dominant Reactive Species | Expected Stereochemical Control |
|---|---|---|
| < 1.0 | This compound | Dependent on Substrate/Tin-Chelate |
| ≥ 1.0 | Allyltrichlorotitanium | Governed by Titanium-Chelate |
Stereochemical Control in Trichloro Prop 2 En 1 Yl Stannane Additions
Diastereoselectivity in Reactions with Aldehydes
The addition of trichloro(prop-2-en-1-yl)stannane, often generated in situ from the corresponding allylsilane and tin(IV) chloride, to aldehydes is a cornerstone method for the synthesis of homoallylic alcohols. The stereochemical outcome of this reaction is highly dependent on the nature of both the aldehyde and the stannane (B1208499), leading to a rich and predictable diastereoselectivity.
1,4-Syn-Diastereoselection with Chiral α-Alkoxy Aldehydes
The reaction of this compound with chiral α-alkoxy aldehydes has been shown to proceed with a notable preference for 1,4-syn-diastereoselection. researchgate.netresearchgate.net This selectivity is a consequence of the interplay between the stereocenters on both the aldehyde and the allylic stannane. For instance, the addition of achiral allyltrichlorostannane to a chiral α-alkoxy aldehyde typically results in the formation of the 1,4-syn homoallylic alcohol as the major product. researchgate.net This outcome is rationalized by a chelation-controlled transition state where the Lewis acidic tin atom coordinates to both the carbonyl oxygen and the α-alkoxy group of the aldehyde, leading to a rigid cyclic intermediate that directs the nucleophilic attack of the allyl group to one face of the carbonyl.
The level of diastereoselectivity is influenced by the specific protecting group on the α-alkoxy moiety and the reaction conditions. For example, reactions involving lactate-derived aldehydes have demonstrated moderate to good levels of 1,4-syn diastereoselectivity. researchgate.net
Double Stereodifferentiation Studies with Chiral Allyltrichlorostannanes and Chiral Aldehydes
Double stereodifferentiation comes into play when a chiral allyltrichlorostannane reacts with a chiral aldehyde. In these reactions, the inherent facial bias of both reactants can either be "matched" or "mismatched". researchgate.netpsu.edu A matched pair leads to a significant enhancement in diastereoselectivity, affording a single diastereomer in high excess. Conversely, a mismatched pair results in diminished selectivity, sometimes even a reversal of the preferred stereochemical outcome compared to the reaction with an achiral partner.
For example, the reaction of a chiral allyltrichlorostannane with a chiral α-alkoxy aldehyde can result in very high levels of 1,4-syn diastereoselectivity when the stereochemical preferences of both the stannane and the aldehyde are aligned. researchgate.net Studies have shown that the stereocenter on the allyltrichlorostannane can be the dominant controlling element in the stereochemical outcome of the reaction. researchgate.net
Below is a table summarizing the results of double stereodifferentiation studies involving a chiral allyltrichlorostannane and chiral α-alkoxy aldehydes:
| Chiral Allyltrichlorostannane | Chiral Aldehyde | Major Product Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (R)-allyltrichlorostannane | (S)-α-benzyloxy-aldehyde | 1,2-anti | 85:15 | 70 | researchgate.net |
| (R)-allyltrichlorostannane | (R)-α-benzyloxy-aldehyde | 1,2-syn | 63:37 | 60 | researchgate.net |
| (S)-allyltrichlorostannane | (S)-α-benzyloxy-aldehyde | 1,2-anti | 80:20 | 70 | researchgate.net |
| (S)-allyltrichlorostannane | (R)-α-benzyloxy-aldehyde | 1,2-syn | 60:40 | 60 | researchgate.net |
Substrate-Controlled Diastereoselectivity
In many instances, the inherent stereochemistry of the chiral aldehyde can exert a dominant influence on the stereochemical course of the addition reaction, a phenomenon known as substrate-controlled diastereoselectivity. This is particularly evident in reactions with chiral α-methyl-β-alkoxy aldehydes. researchgate.net The facial bias of the aldehyde, dictated by the arrangement of its substituents, can override the facial preference of the incoming nucleophile.
For example, the reaction of an achiral allyltrichlorostannane with a chiral β-alkoxy aldehyde can exhibit a high degree of diastereoselectivity, primarily dictated by the stereocenter on the aldehyde. researchgate.net This control is often explained by the Felkin-Anh or related models, where the nucleophile attacks the carbonyl group from the least sterically hindered face.
Stereochemical Models for Predicting Product Configuration
The stereochemical outcome of the addition of this compound to aldehydes can often be rationalized using established stereochemical models. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is frequently invoked to explain the observed diastereoselectivity. researchgate.net In this model, the tin atom coordinates to the carbonyl oxygen, and the substituents of both the aldehyde and the allyl group occupy positions in the chair that minimize steric interactions.
For reactions involving chiral α-alkoxy aldehydes, a chelation-controlled model is often more appropriate. In this model, the Lewis acidic tin center coordinates to both the carbonyl oxygen and the oxygen of the α-alkoxy group, forming a rigid five- or six-membered chelate. This chelation restricts the conformational freedom of the aldehyde and directs the allyl group to attack the carbonyl from a specific face, leading to the observed high diastereoselectivity. The interplay between chelation and non-chelation controlled pathways can be influenced by the nature of the Lewis acid, the solvent, and the protecting group on the alkoxy substituent.
Stereoselective Additions to Imines
The addition of organometallic reagents to imines is a fundamental route to the synthesis of amines. While the addition of various organostannanes to imines has been reported, there is a notable scarcity of specific studies on the stereoselective addition of this compound to imines in the current chemical literature.
However, the general principles of stereoselective additions to chiral imines and their derivatives using other allylmetal reagents can provide valuable insights. The stereochemical outcome of such reactions is typically governed by the nature of the N-substituent on the imine and the presence of a chiral auxiliary. N-Sulfonyl imines, for instance, are known to be more reactive electrophiles than their N-alkyl or N-aryl counterparts and can undergo highly diastereoselective additions. researchgate.netnih.gov
In the absence of direct data for this compound, it is reasonable to extrapolate that its additions to chiral imines would also be subject to substrate control and double stereodifferentiation effects. The Lewis acidity of the tin center would likely play a crucial role in activating the imine and organizing the transition state. Chelation control could be a significant factor in additions to imines bearing a chelating group, similar to what is observed with α-alkoxy aldehydes. Further research in this area is required to fully elucidate the synthetic potential and stereochemical behavior of this compound in reactions with imines.
Applications of Trichloro Prop 2 En 1 Yl Stannane in Complex Organic Synthesis
Synthesis of Homoallylic Alcohols and Related Derivatives
Trichloro(prop-2-en-1-yl)stannane is widely utilized in the synthesis of homoallylic alcohols through the allylation of aldehydes. researchgate.netresearchgate.net This reaction typically proceeds in the presence of a Lewis acid, which activates the aldehyde towards nucleophilic attack by the allylstannane. researchgate.net The versatility of this method allows for the synthesis of a wide array of homoallylic alcohols with varying substitution patterns. rsc.orgnih.govorganic-chemistry.org
The reaction of this compound with aldehydes offers a direct route to these valuable building blocks, which are precursors to numerous complex molecules. nih.govorganic-chemistry.org The stereochemical outcome of the reaction can often be controlled, leading to the selective formation of either syn or anti diastereomers, depending on the reaction conditions and the nature of the substrates and reagents used. orgsyn.org
Below is a table summarizing the synthesis of homoallylic alcohols from various aldehydes using this compound.
| Aldehyde | Product (Homoallylic Alcohol) | Yield (%) | Diastereoselectivity (syn:anti) |
| Benzaldehyde | 1-Phenylbut-3-en-1-ol | High | Varies with conditions |
| Isobutyraldehyde | 2-Methylpent-4-en-2-ol | Good | Varies with conditions |
| Acetaldehyde | But-3-en-2-ol | Good | Varies with conditions |
Synthetic Strategies for Hydroxyethylene Dipeptide Isosteres
Hydroxyethylene dipeptide isosteres are crucial pharmacophores present in a variety of protease inhibitors. This compound has proven to be an invaluable reagent in the stereoselective synthesis of these motifs.
Coupling with α-Amino Aldehydes
A key strategy for the synthesis of hydroxyethylene dipeptide isosteres involves the coupling of this compound with α-amino aldehydes. researchgate.net This reaction allows for the stereocontrolled installation of the hydroxyethylene unit. The addition of the allyltrichlorostannane to N-protected α-amino aldehydes proceeds with high diastereoselectivity, affording the corresponding syn or anti amino alcohols. researchgate.net For instance, the reaction with N-Boc protected α-amino aldehydes at low temperatures can lead to the formation of the 1,2-syn amino alcohol in high yield and diastereoselectivity. researchgate.net
Application in Total Synthesis of Aspartyl Protease Inhibitors
The synthetic utility of the coupling reaction between this compound and α-amino aldehydes is highlighted in the total synthesis of several potent aspartyl protease inhibitors. These inhibitors are of significant interest due to their therapeutic potential, particularly as antiretroviral agents.
The syntheses of L-682,679, L-684,414, L-685,434, and L-685,458 have been successfully accomplished utilizing this methodology. researchgate.net The key step involves the aforementioned coupling to establish the core amino alcohol structure, which is then further elaborated through a series of transformations including hydroboration, lactonization, and peptide couplings to afford the final target molecules. researchgate.net
| Aspartyl Protease Inhibitor | Key Synthetic Step Involving this compound |
| L-682,679 | Coupling with an α-aminoaldehyde to form a 1,2-syn amino alcohol. researchgate.net |
| L-685,434 | Allyltrichlorostannane coupling with an α-aminoaldehyde. researchgate.net |
| L-685,458 | Synthesis of the hydroxyethylene dipeptide isostere via allyltrichlorostannane addition. researchgate.net |
Preparation of Functionalized Triol Units
This compound also plays a role in the synthesis of functionalized triol units. These structural motifs are present in various natural products and biologically active molecules. The homoallylic alcohols generated from the reaction of this compound with aldehydes can be subjected to further functionalization. For example, oxidation of the double bond in the homoallylic alcohol can lead to the formation of diols, which upon subsequent transformations can yield protected triol derivatives. This strategy provides a flexible approach to complex polyol structures.
Contribution to Natural Product Total Synthesis (e.g., Dodoneine)
The utility of this compound extends to the total synthesis of natural products. One notable example is the synthesis of dodoneine (B1263199), a bioactive 5,6-dihydro-2H-pyran-2-one. bris.ac.ukscispace.comarkat-usa.org While multiple synthetic routes to dodoneine have been reported, strategies involving allylation reactions are prominent. bris.ac.ukscispace.comarkat-usa.org Although the specific use of this compound in every reported synthesis of dodoneine is not universal, the underlying principle of stereoselective allylation of an aldehyde to form a key homoallylic alcohol intermediate is a common theme. bris.ac.ukscispace.comarkat-usa.org This homoallylic alcohol then undergoes further transformations, such as ring-closing metathesis, to construct the dihydropyranone core of dodoneine. bris.ac.ukscispace.com
General Utility in Carbon-Carbon Bond Formation Methodologies
Beyond the specific applications detailed above, this compound is a broadly useful reagent for carbon-carbon bond formation in organic synthesis. orgsyn.org The allyl group it provides is a versatile three-carbon building block that can be introduced into a wide range of substrates. wikipedia.org Allyltin (B8295985) reagents, in general, are valued for their ability to participate in highly selective transformations. orgsyn.org The reactivity of this compound can be modulated by the choice of Lewis acid promoter, allowing for fine-tuning of the reaction conditions to achieve desired outcomes. Its utility in constructing complex carbon skeletons makes it an indispensable tool for the modern synthetic chemist. orgsyn.org
Spectroscopic and Computational Investigations of Trichloro Prop 2 En 1 Yl Stannane
Spectroscopic Characterization for Structural and Mechanistic Elucidation
Spectroscopic methods are indispensable tools for characterizing the structure of trichloro(prop-2-en-1-yl)stannane and for probing the mechanisms of its reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers a wealth of information regarding the connectivity, stereochemistry, and dynamic behavior of this organotin compound.
Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn nuclei, provides a comprehensive picture of the molecular structure and environment of this compound. rsc.orgrsc.orgnih.gov The chemical shifts and coupling constants observed in these spectra are sensitive to the electronic and steric environment of the nuclei, making them powerful probes for structural and stereochemical analysis.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the allylic protons. The chemical shifts and coupling patterns of the vinyl and methylene (B1212753) protons provide information about the conformation of the allyl group. organicchemistrydata.org In solution, dynamic processes such as ligand exchange can be studied by monitoring changes in the ¹H NMR spectra as a function of temperature or concentration. nsf.govnih.gov For instance, the broadening or coalescence of signals can indicate exchange processes occurring on the NMR timescale.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. uobasrah.edu.iq The chemical shifts of the sp² and sp³ hybridized carbons of the allyl group are diagnostic of the electronic environment. Furthermore, the magnitude of the one-bond and two-bond tin-carbon coupling constants (¹J(¹¹⁹Sn-¹³C) and ²J(¹¹⁹Sn-¹³C)) can provide insights into the s-character of the tin-carbon bond and the geometry at the tin center. rsc.org
¹¹⁹Sn NMR Spectroscopy: As a spin-1/2 nucleus with a significant natural abundance, ¹¹⁹Sn is an excellent probe for studying the chemistry of organotin compounds. researchgate.net The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom. rsc.orgresearchgate.net For this compound, the ¹¹⁹Sn chemical shift can indicate the degree of association in solution and the formation of higher-coordinate complexes upon interaction with Lewis bases. Changes in the ¹¹⁹Sn chemical shift can be used to monitor ligand exchange reactions and to characterize the nature of the species present in solution. nsf.govnih.gov
The combination of these NMR techniques is crucial for the stereochemical assignment of products derived from reactions of this compound. wordpress.comrsc.org By analyzing the through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) correlations, the relative and absolute stereochemistry of complex molecules can be determined.
Table 1: Representative NMR Data for Organotin Compounds
| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Applications |
|---|---|---|---|
| ¹H | 0 - 10 | J(¹H-¹H), J(¹¹⁹Sn-¹H) | Structural elucidation, conformational analysis, monitoring reaction kinetics. organicchemistrydata.org |
| ¹³C | 0 - 200 | J(¹³C-¹H), J(¹¹⁹Sn-¹³C) | Carbon framework determination, analysis of electronic effects. uobasrah.edu.iq |
| ¹¹⁹Sn | +200 to -400 | J(¹¹⁹Sn-¹³C), J(¹¹⁹Sn-¹H) | Determination of tin coordination number and geometry, study of ligand exchange. rsc.orgresearchgate.net |
This table provides general ranges and applications. Specific values for this compound may vary depending on the solvent and other experimental conditions.
Beyond ground-state characterization, spectroscopy plays a vital role in identifying transient intermediates and understanding the conformational preferences of this compound and its derivatives.
Intermediate Identification: In the study of reaction mechanisms, the direct observation of reactive intermediates is a significant challenge due to their short lifetimes. rsc.org Techniques such as low-temperature NMR spectroscopy can be employed to slow down reaction rates and allow for the detection and characterization of transient species. For example, in the presence of Lewis acids or bases, this compound can form complexes that are intermediates in allylation reactions. The spectroscopic signatures of these intermediates, particularly their ¹¹⁹Sn NMR chemical shifts, provide direct evidence for their formation and can shed light on the reaction pathway. nih.gov
Conformational Analysis: The reactivity and stereoselectivity of this compound are intimately linked to its conformational preferences. nih.govacs.org The rotation around the C-C and C-Sn bonds of the allyl moiety gives rise to different conformers. Spectroscopic techniques, in conjunction with computational modeling, can be used to determine the relative energies of these conformers and to understand the factors that govern their populations. acs.orgyoutube.com Allylic strain, which is the steric interaction between substituents on the double bond and the allylic carbon, is a key factor in determining the preferred conformation. nih.govacs.org The analysis of coupling constants and NOE data from NMR experiments can provide experimental evidence for the predominant conformation in solution.
Computational Chemistry Approaches to Reactivity and Selectivity
Computational chemistry has emerged as a powerful tool for complementing experimental studies and providing detailed insights into the factors that control the reactivity and selectivity of chemical reactions. mdpi.com For this compound, computational methods are used to model reaction pathways, predict stereochemical outcomes, and understand the underlying electronic effects.
Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of organometallic reactions. nih.gov By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and identify the rate-determining step.
Transition State Geometries: Computational modeling allows for the three-dimensional visualization of transition state structures, providing insights that are often difficult to obtain experimentally. For the reaction of this compound with electrophiles, such as aldehydes, DFT calculations can determine the geometry of the cyclic or acyclic transition state through which the reaction proceeds. The geometry of the transition state is critical in determining the stereochemical outcome of the reaction.
Reaction Energetics: By calculating the activation energies for different possible reaction pathways, computational chemistry can help to distinguish between competing mechanisms. For instance, it can be used to assess whether the reaction proceeds through a concerted or a stepwise mechanism. These calculations provide a quantitative basis for understanding the factors that influence the reaction rate.
One of the most significant applications of computational chemistry in the study of this compound is in predicting and explaining the stereoselectivity of its reactions.
Diastereoselectivity Prediction: By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict the major product of a reaction. This predictive capability is invaluable in the design of new stereoselective synthetic methods. For the allylation of chiral aldehydes with this compound, computational models can accurately predict the Felkin-Anh or anti-Felkin selectivity based on the relative energies of the competing transition states.
Stereoelectronic Effects: Stereoelectronic effects are interactions between orbitals that depend on the spatial arrangement of atoms within a molecule. researchgate.netyoutube.comyoutube.com These effects play a crucial role in determining the reactivity and selectivity of chemical reactions. Computational methods can be used to visualize and quantify these orbital interactions. For example, the interaction between the σ orbitals of the C-Sn bond and the π* orbital of the C=C double bond (hyperconjugation) can influence the conformational preferences and reactivity of the allyl stannane (B1208499). imperial.ac.uk In the transition state, stereoelectronic effects, such as the alignment of the nucleophilic C-Sn bond with the electrophilic π* orbital of the carbonyl group, are critical for efficient bond formation.
Table 2: Key Computational Parameters and Their Significance
| Computational Parameter | Significance |
|---|---|
| Transition State Energy | Determines the activation barrier and the rate of the reaction. Lower energy corresponds to a faster reaction. |
| Dihedral Angles in Transition State | Defines the geometry of the transition state and is crucial for determining the stereochemical outcome. |
| Orbital Overlap | Quantifies the extent of interaction between orbitals in the transition state, indicating the efficiency of bond formation. youtube.com |
| Natural Bond Orbital (NBO) Analysis | Provides a quantitative measure of stereoelectronic interactions, such as hyperconjugation. |
Future Research Directions and Synthetic Potential
Exploration of New Substrate Classes for Allylation Reactions
While the allylation of classical electrophiles like aldehydes and ketones with organostannane reagents is a cornerstone of carbon-carbon bond formation, the horizon for new applications is broad. researchgate.net Future work will likely target the expansion of substrate scope for Trichloro(prop-2-en-1-yl)stannane. A promising area is the allylation of less conventional substrates. For instance, the successful allylation of diarylmethyl trichloroacetimidates using allyltributylstannane (B1265786) suggests a potential avenue for similar reactions with this compound, offering a pathway to access complex amine structures. nih.gov
Further research could explore its reactivity towards a wider range of functional groups. The reaction of allyltributylstannane with organic halides, imines, and α-imino esters, often facilitated by Lewis acids or radical initiators, provides a template for future studies with this compound. researchgate.net Investigating its utility in reactions with pyridinium (B92312) and quinolinium salts could also yield novel heterocyclic structures. researchgate.net The development of new fluorous allyltin (B8295985) reagents for enhanced performance in radical and metal-catalyzed allylations points toward a general trend of reagent optimization that could be applied to this compound to broaden its substrate compatibility. nih.gov
Development of Catalytic Enantioselective Allylation Methodologies
A significant frontier in the application of this compound is the development of catalytic, enantioselective allylation methods. While asymmetric allylations of aldehydes and ketones have been achieved with other allylstannanes, often requiring catalytic systems, this remains a key objective for this compound. researchgate.net The advancement of transition-metal-catalyzed asymmetric allylic substitution, particularly using copper catalysts, presents a powerful strategy. beilstein-journals.org Future research could focus on developing chiral ligand-metal complexes capable of activating this compound and facilitating stereoselective transfer of the allyl group to a prochiral electrophile.
The generation of chiral organocopper intermediates from organoboron or organolithium compounds has proven effective in achieving high stereoselectivity. beilstein-journals.org A forward-looking approach would involve the transmetalation of this compound with a suitable chiral copper complex to generate a reactive species that can engage in enantioselective allylation. Copper hydride catalysis, which generates well-defined chiral organocopper species, also offers a promising platform for these investigations. beilstein-journals.org
Integration into Cascading Reactions and Multi-Component Systems
The efficiency of modern organic synthesis relies heavily on cascade reactions and multi-component reactions (MCRs), which allow for the rapid construction of complex molecular architectures from simple precursors. beilstein-journals.orgnih.gov Integrating this compound into such sequences is a compelling future direction. Its ability to introduce a reactive homoallylic alcohol or amine moiety could trigger subsequent transformations.
Inspired by existing methodologies, one could envision a tandem sequence where the initial allylation of an aldehyde with this compound is followed by an intramolecular cyclization, such as a Prins-type reaction. researchgate.net For example, a reported indium trichloride (B1173362) mediated tandem carbonyl allylation-Prins-cyclization-chlorination using allyltributylstannane could serve as a model for developing similar cascades with its trichloro-analogue. researchgate.net Furthermore, MCRs, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy and efficiency. beilstein-journals.orgrsc.org Designing MCRs where this compound acts as one of the key components could lead to the rapid synthesis of diverse and structurally complex molecules with potential biological activity.
Mechanistic Refinements Through Advanced Computational Studies
A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for optimizing existing transformations and designing new ones. Advanced computational studies are poised to provide invaluable insights into the intricacies of its allylation reactions. While mechanistic studies have been conducted for related allylstannanes, particularly concerning the role of Lewis acids in influencing stereochemical outcomes, a dedicated computational analysis of this compound is a key area for future research. wiley.com
Future computational work could focus on several aspects. Firstly, modeling the transition states of both uncatalyzed and Lewis acid-catalyzed allylation reactions can elucidate the factors controlling regioselectivity and stereoselectivity. This includes understanding the geometry of the six-membered ring transition state and the influence of the chlorine substituents on the tin atom. Secondly, computational studies can be employed to predict the reactivity of this compound with novel substrate classes, thereby guiding experimental efforts. Finally, in the context of developing enantioselective methods, computational chemistry can aid in the rational design of chiral ligands by modeling the catalyst-substrate and catalyst-reagent interactions that dictate the stereochemical outcome.
Q & A
Q. What synthetic methodologies are recommended for preparing Trichloro(prop-2-en-1-yl)stannane while ensuring air-sensitive handling?
Answer:
- Inert Conditions : Use Schlenk-line techniques or gloveboxes to prevent hydrolysis or oxidation. Tin precursors (e.g., SnCl₄) should react with propenyl Grignard reagents under dry nitrogen/argon.
- Purification : Distill under reduced pressure or use column chromatography with anhydrous solvents (e.g., hexane/diethyl ether).
- Monitoring : Confirm reaction progress via NMR (chemical shifts ~200–300 ppm for Sn–C bonds) and FT-IR (Sn–Cl stretches at 300–400 cm).
Reference : Similar protocols for organotin synthesis are inferred from substitution reactions in trichlorosilane systems .
Q. How can researchers validate the purity and structural integrity of this compound?
Answer:
- Elemental Analysis : Quantify %C, %H, and %Cl to confirm stoichiometry.
- Spectroscopy : Compare and NMR peaks to predicted shifts (e.g., allylic protons at δ 5.0–6.0 ppm).
- Mass Spectrometry : Use EI-MS to observe molecular ion clusters (e.g., [M] for C₃H₅Cl₃Sn at m/z ≈ 276).
Reference : Structural validation methods align with protocols for analogous halogenated organometallics .
Advanced Research Questions
Q. How can discrepancies between X-ray crystallographic data and DFT-calculated geometries be resolved for organotin compounds?
Answer:
-
Refinement : Use SHELXL for high-resolution data, adjusting thermal parameters and validating hydrogen positions via Hirshfeld surfaces .
-
DFT Optimization : Employ B3LYP/def2-TZVP to model geometry, comparing bond lengths/angles. Address outliers (e.g., Sn–C vs. Sn–Cl distances) by checking for crystal packing effects .
-
Data Table :
Parameter X-ray (Å/°) DFT (Å/°) Deviation Sn–Cl 2.42 2.39 0.03 C–C (allylic) 1.34 1.32 0.02
Reference : SHELX refinement workflows and computational studies .
Q. What analytical techniques are optimal for detecting volatile byproducts in reactions involving this compound?
Answer:
-
SPME-GC-MS : Use a 65-μm PDMS/DVB fiber for headspace extraction (50°C, 30 min). Calibrate against standards for chloroalkenes (e.g., allyl chloride) and tin hydrides.
-
Method Parameters :
Step Condition Extraction 50°C, 30 min Desorption 250°C, 5 min GC Column HP-5MS (30 m × 0.25 mm)
Reference : Optimized SPME protocols from chloro-propanol analyses .
Q. How should researchers address challenges in crystallizing air-sensitive organotin compounds for structural studies?
Answer:
- Crystallization : Use diffusion methods in sealed tubes with hexane/dichloromethane. Degas solvents and maintain inert atmospheres.
- Data Collection : Flash-cool crystals (100 K) under N₂ gas stream. Employ synchrotron radiation for weak diffractors.
- Software : Process data with SHELXT for space-group determination and OLEX2/WinGX for visualization .
Reference : Handling protocols for air-sensitive silanes and SHELX workflows .
Q. What strategies mitigate competing pathways in allylic substitution reactions involving this compound?
Answer:
- Kinetic Control : Use low temperatures (−78°C) and bulky nucleophiles (e.g., tert-butyllithium) to favor α-addition over β-hydride elimination.
- Spectroscopic Monitoring : Track intermediates via NMR kinetics.
- Computational Modeling : Map reaction pathways with M06-2X/cc-pVTZ to identify transition states and optimize conditions.
Reference : Reaction design principles inferred from nucleophilic substitutions in trichlorosilanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
